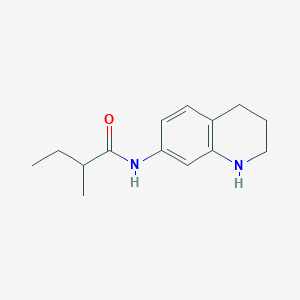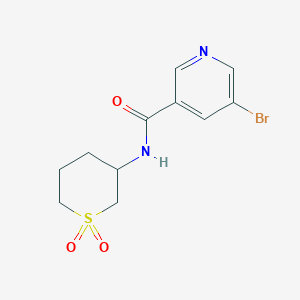
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is not fully understood. However, studies have shown that the compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve memory and cognitive function in animal models. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide in lab experiments is its potential to be used as a therapeutic agent for various diseases. Additionally, the compound has shown promising results in animal models, which may translate to humans. However, one of the limitations of using this compound is its limited availability, which may make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One direction is to further investigate the compound's potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, future studies may focus on developing more efficient synthesis methods for the compound to facilitate large-scale studies.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. Although the compound's mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future studies may focus on further investigating the compound's potential as a therapeutic agent and developing more efficient synthesis methods.
Métodos De Síntesis
Several methods have been reported for the synthesis of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One of the most common methods involves the condensation of 2-methyl-4-aminobutanal with 1,2,3,4-tetrahydroquinoline-7-carboxylic acid followed by the reduction of the resulting imine using sodium borohydride. The compound can also be synthesized using other methods such as the Pictet-Spengler reaction and the Friedländer synthesis.
Propiedades
IUPAC Name |
2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-10(2)14(17)16-12-7-6-11-5-4-8-15-13(11)9-12/h6-7,9-10,15H,3-5,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEVEOJDXJHKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(CCCN2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)


![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)

![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)